molecular formula C11H13BrN2O2 B14840375 6-Bromo-3-cyclopropoxy-N,N-dimethylpicolinamide

6-Bromo-3-cyclopropoxy-N,N-dimethylpicolinamide

Cat. No.: B14840375
M. Wt: 285.14 g/mol
InChI Key: QZCQCZZPFUMFJE-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclopropoxy-N,N-dimethylpicolinamide: is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the picolinamide ring, a cyclopropoxy group at the 3rd position, and two N,N-dimethyl groups attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-cyclopropoxy-N,N-dimethylpicolinamide typically involves the bromination of a precursor compound followed by the introduction of the cyclopropoxy and N,N-dimethyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitution and functionalization.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-3-cyclopropoxy-N,N-dimethylpicolinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its effects on various biological targets to develop new drugs.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The bromine atom and cyclopropoxy group play crucial roles in binding to target molecules, while the N,N-dimethyl groups influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-3-cyclopropoxy-N,N-dimethylpicolinamide is unique due to the specific positioning of the bromine and cyclopropoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

6-bromo-3-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C11H13BrN2O2/c1-14(2)11(15)10-8(16-7-3-4-7)5-6-9(12)13-10/h5-7H,3-4H2,1-2H3

InChI Key

QZCQCZZPFUMFJE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=N1)Br)OC2CC2

Origin of Product

United States

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